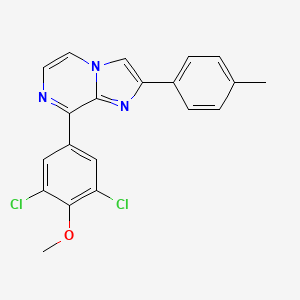
Tubulin polymerization-IN-48
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization-IN-48 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton in eukaryotic cells, playing key roles in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in cancer research and treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-48 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions can vary, but common steps include:
Formation of Key Intermediates: This may involve the use of reagents such as tert-butyl nitrite and sodium azide for azide formation.
Coupling Reactions: Final coupling reactions often involve the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Tubulin polymerization-IN-48 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
科学的研究の応用
Tubulin polymerization-IN-48 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the mechanisms of cell division and to develop new cancer therapies by inhibiting tubulin polymerization and disrupting microtubule dynamics.
Drug Delivery: It is used in nanoparticle drug delivery systems to enhance the delivery and efficacy of anticancer drugs.
Cell Biology: It is used to investigate the roles of microtubules in various cellular processes, such as intracellular transport and cell signaling.
Neuroscience: It is used to study the effects of microtubule disruption on neuronal function and to develop treatments for neurodegenerative diseases.
作用機序
Tubulin polymerization-IN-48 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the inhibition of mitotic spindle formation and the activation of apoptotic pathways.
類似化合物との比較
Similar Compounds
Similar compounds that target tubulin polymerization include:
Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.
Paclitaxel: Promotes tubulin polymerization and stabilizes microtubules, preventing their depolymerization.
Vinblastine: Binds to tubulin and inhibits microtubule assembly.
Uniqueness
Tubulin polymerization-IN-48 is unique in its specific binding affinity and inhibitory potency compared to other tubulin inhibitors. Its ability to selectively target the colchicine-sensitive site of tubulin makes it a valuable tool for studying microtubule dynamics and developing targeted cancer therapies .
特性
分子式 |
C20H15Cl2N3O |
|---|---|
分子量 |
384.3 g/mol |
IUPAC名 |
8-(3,5-dichloro-4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C20H15Cl2N3O/c1-12-3-5-13(6-4-12)17-11-25-8-7-23-18(20(25)24-17)14-9-15(21)19(26-2)16(22)10-14/h3-11H,1-2H3 |
InChIキー |
LOQRRCBKTOIFLF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN3C=CN=C(C3=N2)C4=CC(=C(C(=C4)Cl)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)

![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
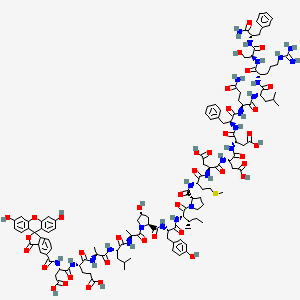
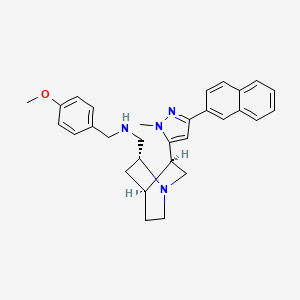
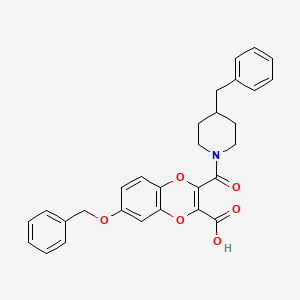
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
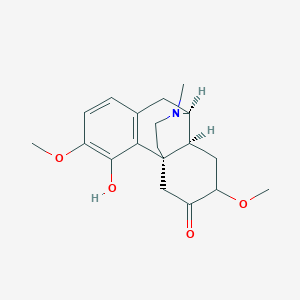
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)

